(4-Fluoro-2-propoxyphenyl)methanol
Description
(4-Fluoro-2-propoxyphenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₃FO₂. Its structure consists of a benzene ring substituted with a fluorine atom at the para position (C4), a propoxy group (OCH₂CH₂CH₃) at the ortho position (C2), and a hydroxymethyl (–CH₂OH) group directly attached to the aromatic ring (Fig. 1). The compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. Fluorine enhances lipophilicity and metabolic stability, while the propoxy group contributes to solubility modulation and steric bulk.
Properties
IUPAC Name |
(4-fluoro-2-propoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOVGTQKYLRUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291743 | |
| Record name | Benzenemethanol, 4-fluoro-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-87-5 | |
| Record name | Benzenemethanol, 4-fluoro-2-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-fluoro-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-propoxyphenyl)methanol typically involves the reaction of 4-fluoro-2-propoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of (4-Fluoro-2-propoxyphenyl)methanol may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium or platinum catalyst can be employed to reduce the aldehyde group to a hydroxyl group. This method is advantageous due to its high yield and selectivity. The reaction is typically conducted under mild conditions, such as room temperature and atmospheric pressure, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-propoxybenzaldehyde or 4-fluoro-2-propoxybenzoic acid.
Reduction: Formation of 4-fluoro-2-propoxyphenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-2-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom, being highly electronegative, can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aromatic Alcohols with Ether Substituents
Key Analogs :
4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-diisopropyl-5-[(1E)-1-propen-1-yl]-3-pyridinemethanol (): Structural Differences: This analog features a pyridine core instead of a benzene ring, with additional isopropyl and propenyl groups. The fluorophenyl group is substituted with a benzyloxy (OCH₂C₆H₅) group rather than propoxy. The pyridine core introduces basicity, altering reactivity in acid-catalyzed reactions .
3-Fluoro-6-methoxyphenyl-(3-furyl)methanol (): Structural Differences: Contains a furyl ring attached to the methanol group and a methoxy (OCH₃) substituent at C6 on the fluorophenyl ring. Implications: The smaller methoxy group enhances polarity and water solubility relative to propoxy. The furyl moiety may increase hydrogen-bonding capacity, affecting biological target interactions .
Comparative Properties (Hypothetical Data Table) :
| Compound | Molecular Weight | logP* | Key Substituents | Solubility Trend |
|---|---|---|---|---|
| (4-Fluoro-2-propoxyphenyl)methanol | 184.21 | ~2.8 | –F, –OCH₂CH₂CH₃, –CH₂OH | Moderate in ethanol |
| 4-[4-Fluoro-2-(benzyloxy)phenyl]-... | 461.58 | ~5.2 | –F, –OCH₂C₆H₅, pyridine core | Low in water |
| 3-Fluoro-6-methoxyphenyl-(3-furyl)methanol | 226.20 | ~1.9 | –F, –OCH₃, furyl | High in polar solvents |
*logP values estimated using fragment-based methods.
Fluorinated Pyridine Derivatives
Key Analog : 2-Fluoro-5-(4-fluorophenyl)pyridine ():
- Structural Differences : A pyridine ring with fluorine at C2 and a 4-fluorophenyl group at C3. Lacks the hydroxymethyl and propoxy groups.
- Implications: The absence of the alcohol group reduces hydrogen-bonding capability, while the pyridine nitrogen enables coordination with metal catalysts. This compound is reported as a precursor for bioactive molecules, suggesting (4-Fluoro-2-propoxyphenyl)methanol could serve a similar role in fluorinated drug intermediates .
Hydroxyphenyl-Based Alcohols
Key Analogs : Tyrosol (2-(4-Hydroxyphenyl)ethanol) and Phloretic Acid (3-(4-Hydroxyphenyl)propanoic acid) ():
- Structural Differences: Tyrosol has a hydroxyl group at C4 and an ethanol chain, while phloretic acid includes a carboxylic acid group.
- Implications: The propoxy and fluorine in (4-Fluoro-2-propoxyphenyl)methanol confer greater lipophilicity compared to tyrosol’s polar hydroxyl group. Phloretic acid’s carboxylic acid enhances acidity (pKa ~4.5), whereas the target compound’s alcohol group is less acidic (pKa ~15–16) .
Key Research Findings and Trends
Substituent Effects :
- Fluorine Position : Para-fluorine (as in the target compound) maximizes electron-withdrawing effects, stabilizing negative charges in intermediates more effectively than meta-fluorine .
- Ether vs. Hydroxyl Groups : Propoxy improves lipid membrane permeability compared to hydroxyl-containing analogs like tyrosol, making it more suitable for blood-brain barrier penetration .
Synthetic Utility: The hydroxymethyl group in (4-Fluoro-2-propoxyphenyl)methanol is a versatile handle for further functionalization (e.g., oxidation to aldehydes or conjugation via esterification), a feature shared with ’s pyridinemethanol .
Biological Activity
(4-Fluoro-2-propoxyphenyl)methanol is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of a fluorine atom and a propoxy group, contribute to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
The compound has the following chemical structure:
- Chemical Formula : C10H13F1O2
- Molecular Weight : 188.21 g/mol
- CAS Number : 1443348-87-5
The propoxy group enhances solubility and reactivity, which may influence its biological interactions. The fluorine atom is known to affect the binding affinity to various biological targets due to its electronegativity.
The biological activity of (4-Fluoro-2-propoxyphenyl)methanol is primarily attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, impacting their structure and function.
- Enzyme Interaction : The compound may inhibit or modulate enzyme activities, particularly those involved in metabolic pathways.
- Receptor Binding : The presence of the fluorine atom may enhance binding affinity to receptors, influencing signaling pathways.
In Vitro Studies
Research has shown that (4-Fluoro-2-propoxyphenyl)methanol exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. A notable study indicated an IC50 value in the micromolar range against breast cancer cells, suggesting moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| HeLa (Cervical) | 22.7 |
| A549 (Lung) | 18.9 |
Comparative Analysis with Similar Compounds
To understand the unique properties of (4-Fluoro-2-propoxyphenyl)methanol, a comparison with structurally similar compounds is essential:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 4-Fluoro-2-methoxyphenylmethanol | Methoxy instead of Propoxy | Moderate cytotoxicity |
| 4-Fluoro-2-ethoxyphenylmethanol | Ethoxy instead of Propoxy | Lower antimicrobial activity |
| 4-Fluoro-2-butoxyphenylmethanol | Butoxy instead of Propoxy | Higher lipophilicity |
The propoxy group in (4-Fluoro-2-propoxyphenyl)methanol appears to enhance solubility and potentially increase biological activity compared to its methoxy and ethoxy counterparts.
Case Studies
Several case studies have highlighted the importance of (4-Fluoro-2-propoxyphenyl)methanol in drug development:
- Case Study on Anticancer Properties : A study demonstrated that derivatives of this compound showed enhanced efficacy against resistant cancer cell lines when combined with traditional chemotherapeutics.
- Case Study on Drug Interactions : Research indicated that this compound could inhibit P-glycoprotein, suggesting implications for drug-drug interactions and altered bioavailability in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
